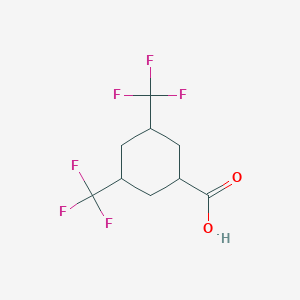
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of trifluoromethyl groups onto a cyclohexane ring followed by carboxylation. One common method starts with the cyclohexane derivative, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Wirkmechanismus
The mechanism of action of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a single trifluoromethyl group and shares similar chemical properties but with reduced lipophilicity and reactivity.
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring and exhibits different steric and electronic effects compared to the cyclohexane derivative
Uniqueness: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
117186-04-6 |
|---|---|
Molekularformel |
C9H10F6O2 |
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17) |
InChI-Schlüssel |
VKWKCLKUDZHHIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)


![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)






![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
